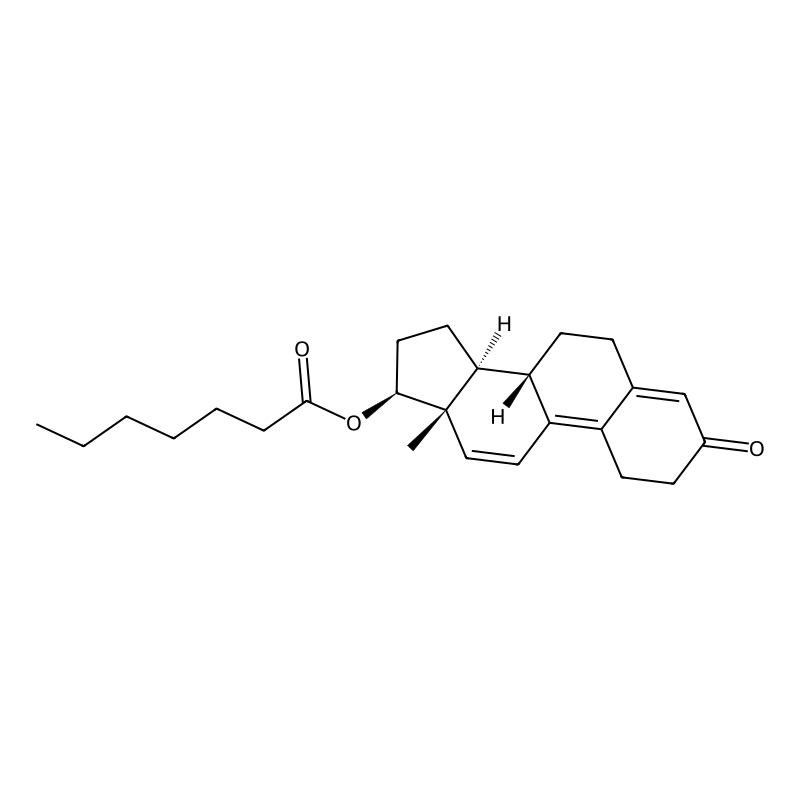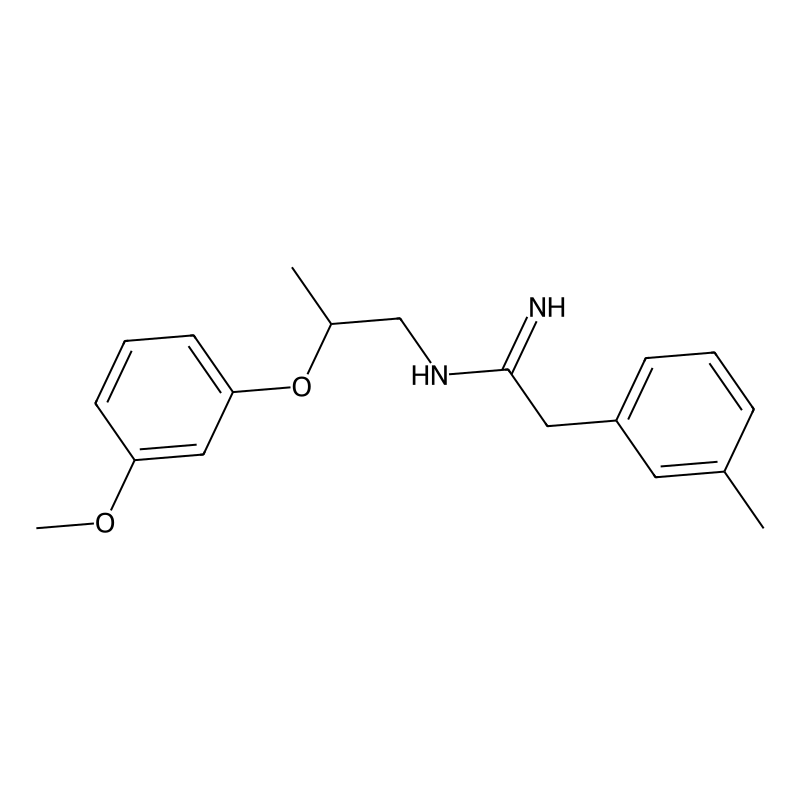D,L-Aspartic acid dibenzyl ester-p-toluenesulfonate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
D,L-Aspartic acid dibenzyl ester-p-toluenesulfonate is a chemical compound characterized by the molecular formula C25H27NO7S and a molecular weight of approximately 485.555 g/mol. This compound consists of D,L-aspartic acid, a non-essential amino acid, esterified with benzyl groups and combined with p-toluenesulfonate, which enhances its solubility and stability in various applications. It is primarily utilized in biochemical research, particularly in proteomics, due to its ability to serve as a building block for more complex molecules .
D,L-Aspartic acid dibenzyl ester-p-toluenesulfonate does not possess inherent biological activity. Its primary function is as a building block for peptide synthesis. The controlled reactivity of the protected amino group and the activated carboxylic ester group allow for selective incorporation of the aspartic acid moiety into a desired peptide sequence [, ].
The chemical reactivity of D,L-aspartic acid dibenzyl ester-p-toluenesulfonate can be attributed to the presence of functional groups that allow for various reactions:
- Esterification: The compound can undergo hydrolysis in the presence of water or acidic conditions, reverting to D,L-aspartic acid and dibenzyl alcohol.
- Nucleophilic Substitution: The p-toluenesulfonate moiety can participate in nucleophilic substitution reactions, making it useful in synthesizing other derivatives.
- Decarboxylation: Under certain conditions, D,L-aspartic acid derivatives can undergo decarboxylation, which may lead to the formation of other amino acids or bioactive compounds .
D,L-Aspartic acid dibenzyl ester-p-toluenesulfonate exhibits several biological activities:
- Neurotransmitter Role: As a derivative of aspartic acid, it may influence neurotransmission and has been studied for its potential role in synaptic plasticity.
- Inhibition Studies: Research indicates that derivatives of this compound may inhibit certain enzymes, suggesting potential therapeutic applications in metabolic disorders .
- Cytotoxicity: Certain studies have explored its cytotoxic effects on cancer cells, indicating potential applications in oncology .
The synthesis of D,L-aspartic acid dibenzyl ester-p-toluenesulfonate typically involves several steps:
- Esterification: D,L-aspartic acid is reacted with benzyl alcohol in the presence of an acid catalyst to form dibenzyl aspartate.
- Formation of Sulfonate Salt: The dibenzyl aspartate is then treated with p-toluenesulfonic acid to yield the final compound.
- Purification: The product is purified through recrystallization or chromatography to obtain the desired purity level .
D,L-Aspartic acid dibenzyl ester-p-toluenesulfonate has various applications:
- Biochemical Research: It serves as a reagent for synthesizing peptides and studying protein interactions.
- Pharmaceutical Development: Due to its biological activity, it is explored for developing new drugs targeting neurological and metabolic conditions.
- Material Science: Its unique properties make it suitable for creating novel materials with specific functionalities .
Interaction studies involving D,L-aspartic acid dibenzyl ester-p-toluenesulfonate focus on its binding affinity with various biological targets:
- Enzyme Inhibition: Investigations have shown that it can inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding: Studies are ongoing to determine its interaction with neurotransmitter receptors, which could elucidate its role in neuropharmacology .
- Protein Binding Assays: These assays help understand how this compound interacts with proteins, potentially influencing their function.
D,L-Aspartic acid dibenzyl ester-p-toluenesulfonate shares structural similarities with various compounds. Below are some comparable compounds along with their unique characteristics:
| Compound Name | Similarities | Unique Features |
|---|---|---|
| L-Aspartic Acid Dibenzyl Ester | Contains aspartic acid and benzyl esters | Primarily used in peptide synthesis |
| D-Aspartic Acid Dibenzyl Ester | Contains aspartic acid and benzyl esters | Studied for its role in testosterone synthesis |
| 1,4-Dibenzyl L-Aspartate p-Toluenesulfonate | Similar ester structure | Focused on material science applications |
D,L-Aspartic acid dibenzyl ester-p-toluenesulfonate is unique due to its dual stereochemistry (D,L) and the incorporation of p-toluenesulfonate, which enhances its solubility and reactivity compared to other derivatives .








